molecular formula C20H14N4O4S B2423226 N-(3,5-dimethoxyphenyl)-5-[4-(morpholin-4-ylcarbonyl)phenyl]indoline-1-carboxamide CAS No. 1251652-64-8

N-(3,5-dimethoxyphenyl)-5-[4-(morpholin-4-ylcarbonyl)phenyl]indoline-1-carboxamide

Cat. No.: B2423226
CAS No.: 1251652-64-8
M. Wt: 406.42
InChI Key: SBYRYTSUVVBONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-5-[4-(morpholin-4-ylcarbonyl)phenyl]indoline-1-carboxamide is a useful research compound. Its molecular formula is C20H14N4O4S and its molecular weight is 406.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, related to the chemical , was synthesized and its crystal structure analyzed, revealing stabilization through hydrogen bond interactions (Prabhuswamy et al., 2016).

Chemical Synthesis and Utility in Heterocyclic Construction

  • A stereoselective construction of a novel bisindoline, incorporating structures similar to the chemical , was achieved, highlighting the utility of radical cations in heterocyclic construction (Thomas et al., 2004).

Antimicrobial Evaluation and Docking Studies

  • Derivatives of 3,4-dimethoxyphenyl compounds, closely related to the target chemical, were synthesized and evaluated for antimicrobial properties, indicating potential biomedical applications (Talupur et al., 2021).

Biological Activity in Cancer Cell Lines

  • Synthesis of compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, similar to the chemical , showed effective inhibition on the proliferation of cancer cell lines, indicating potential in cancer research (Lu et al., 2017).

Enzyme Inhibitory Activity and Molecular Docking

  • Research on pyrazole-5-carboxamide derivatives, including morpholino groups similar to the target chemical, revealed enzyme inhibitory activities, suggesting applications in enzyme inhibition studies (Cetin et al., 2021).

Antitumor Activity Studies

  • Compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, structurally related, showed distinct inhibitory capacity against cancer cell lines, furthering the potential of these compounds in cancer research (Ji et al., 2018).

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S/c1-29-14-4-2-3-13(10-14)24-8-7-15(25)18(22-24)20-21-19(23-28-20)12-5-6-16-17(9-12)27-11-26-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYRYTSUVVBONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.